Product packaging for (S)-1-(thiophen-2-yl)ethanol(Cat. No.:CAS No. 27948-39-6)

(S)-1-(thiophen-2-yl)ethanol

Cat. No.: B2878995
CAS No.: 27948-39-6
M. Wt: 128.19
InChI Key: WUNFIVTVJXZDDJ-YFKPBYRVSA-N
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Description

(S)-1-(Thiophen-2-yl)ethanol (CAS: 2309-47-9) is a chiral alcohol derivative of thiophene, a privileged scaffold in medicinal chemistry . This compound serves as a versatile and valuable chiral building block (synthon) for organic synthesis and drug discovery programs. The thiophene ring is a common pharmacophore in FDA-approved pharmaceuticals, ranking 4th among sulfur-containing heterocycles in new drug approvals, which underscores its significance in developing therapeutic agents . This chiral synthon is primarily used in asymmetric synthesis to create more complex, enantiomerically pure molecules. Its structure, featuring a reactive hydroxyl group adjacent to a chiral center on an electron-rich thiophene ring system, makes it a key intermediate for synthesizing potential bioactive molecules. Researchers leverage such compounds in exploring new drug candidates across various therapeutic areas, including anti-inflammatory, anticonvulsant, anticancer, and anti-infective agents . The specific stereochemistry of the (S)-enantiomer can be critical for optimizing binding affinity to biological targets and improving metabolic stability, as the sulfur atom in the thiophene ring can participate in additional drug-receptor interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must not be used in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8OS B2878995 (S)-1-(thiophen-2-yl)ethanol CAS No. 27948-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27948-39-6
Record name (1S)-1-(2-Thienyl)ethanol
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Significance of Chiral Heterocyclic Secondary Alcohols in Organic Chemistry

Chiral heterocyclic secondary alcohols are a class of organic compounds of significant importance in modern organic chemistry. nih.govresearchgate.net Their value stems from their dual functionality: the presence of a hydroxyl group and a heterocyclic ring system, combined with a defined three-dimensional arrangement at a stereocenter.

These compounds are highly sought-after as intermediates in the synthesis of enantiomerically pure molecules with biological activity. nih.govresearchgate.net The precise spatial orientation of substituents is often a critical determinant of a molecule's pharmacological efficacy. Chiral alcohols are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. nih.gov For instance, optically pure secondary alcohols are foundational for producing drugs such as the antidepressant Prozac and the bronchodilator isoproterenol. researchgate.net

The synthesis of these chiral alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones. nih.gov Biocatalytic methods, employing whole-cell systems or isolated enzymes, have emerged as powerful tools for this purpose, often providing high yields and excellent enantioselectivity under environmentally benign conditions. nih.govresearchgate.netnih.gov These biological approaches offer a sustainable alternative to conventional chemical catalysis, which may rely on expensive and toxic heavy metal catalysts. nih.gov

The heterocyclic component of these alcohols introduces unique electronic properties and potential points for further chemical modification, expanding their utility in constructing complex molecular scaffolds. cymitquimica.com Specifically, sulfur-containing chiral heterocyclic secondary alcohols are recognized as important intermediates for preparing enantiomerically pure compounds with biological activity. nih.govresearchgate.net

Overview of Research Trajectories and Academic Significance

Enantioselective Synthesis Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. researchgate.net The use of enzymes or whole-cell systems for the asymmetric reduction of the prochiral ketone, 1-(thiophen-2-yl)ethanone, is a well-established route to this compound. researchgate.nettandfonline.com

Whole-cell biocatalysis leverages the enzymatic machinery of microorganisms to perform desired chemical transformations. mdpi.com This method is often cost-effective as it bypasses the need for enzyme purification and cofactor supplementation. researchgate.net Several lactic acid bacteria have been identified as effective biocatalysts for the enantioselective reduction of 1-(thiophen-2-yl)ethanone. researchgate.netnih.gov

Notably, Enterococcus faecium BY48, a strain isolated from a cereal-based fermented beverage, has proven to be a highly effective biocatalyst for this transformation, producing this compound with excellent enantiomeric excess (e.e.) and conversion rates. researchgate.netnih.gov Another microorganism, Weissella cibaria N9, has also been successfully employed for the bioreduction of 1-(thiophen-2-yl)ethanone. tandfonline.com These whole-cell systems provide a green and efficient pathway to the desired enantiomerically pure alcohol. researchgate.netnih.gov

To maximize the efficiency and selectivity of whole-cell bioreductions, the optimization of reaction parameters is crucial. tandfonline.com Key variables that influence the outcome of the biotransformation include pH, temperature, incubation time, and agitation speed. researchgate.nettandfonline.com

A systematic analysis of these parameters was conducted for the bioreduction using Enterococcus faecium BY48 to enhance the yield, conversion, and enantiomeric excess of this compound. researchgate.netnih.gov A detailed optimization study using Weissella cibaria N9 employed a face-centered composite design to identify the ideal conditions. tandfonline.com The study tested pH levels from 4.5 to 6.5, temperatures from 25 to 35 °C, incubation periods from 24 to 72 hours, and agitation speeds from 100 to 200 rpm. tandfonline.comresearcher.life The optimal conditions were determined to be a pH of 6.43, a temperature of 26.04 °C, an incubation period of 52.41 hours, and an agitation speed of 150 rpm. tandfonline.com Under these optimized conditions, the process was predicted to achieve an enantiomeric excess of 99.31% and a conversion rate of 98.16%. tandfonline.com

Table 1: Optimized Parameters for the Bioreduction of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9

ParameterTested RangeOptimal Value
pH4.5 - 6.56.43
Temperature (°C)25 - 3526.04
Incubation Period (h)24 - 7252.41
Agitation Speed (rpm)100 - 150150

The key enzymes responsible for the stereoselective reduction of ketones in whole-cell systems are alcohol dehydrogenases (ADHs). researchgate.netfrontiersin.org These enzymes facilitate the transfer of a hydride from a cofactor, typically NAD(P)H, to the carbonyl group of the ketone, producing a chiral alcohol. wikipedia.org ADHs are prized for their ability to produce enantiomerically pure alcohols with high selectivity. wikipedia.org

A critical test for any synthetic methodology is its scalability. Biocatalytic routes to this compound have proven to be scalable. The production of this compound using whole cells of Enterococcus faecium BY48 has been successfully demonstrated on a gram scale. researchgate.netnih.gov This process yielded the target compound in an enantiomerically pure form with high conversion and yield. researchgate.netnih.gov This achievement marked the first report of a gram-scale synthesis of this specific alcohol using a whole-cell biocatalyst, highlighting the method as a viable, environmentally friendly, and cost-effective alternative to chemical catalysis. researchgate.netnih.gov

Asymmetric chemical catalysis offers another robust avenue for the enantioselective synthesis of chiral alcohols. This approach relies on chiral catalysts to steer a reaction towards the preferential formation of one enantiomer.

A prominent method for the synthesis of this compound is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-(thiophen-2-yl)ethanone. thieme-connect.com This reaction typically uses a hydrogen donor, such as a formic acid/triethylamine mixture or 2-propanol, in the presence of a chiral transition metal complex. thieme-connect.com Chiral ruthenium(II) complexes have shown particular promise. For instance, a chiral diaminodiphosphine-ruthenium(II) catalyst has been used to reduce 1-(thiophen-2-yl)ethanone, affording this compound with a high enantiomeric excess of 95%. thieme-connect.com The steric and electronic properties of both the substrate and the catalyst can influence the enantioselectivity of the reduction. thieme-connect.com Other chemical methods, such as the enantioselective addition of organometallic reagents to thiophene-2-carbaldehyde (B41791), have also been developed. mmu.ac.uk

Table 2: Asymmetric Chemical Catalysis for the Synthesis of 1-(thiophen-2-yl)ethanol (B1329791)

Catalyst/MethodSubstrateProduct EnantiomerEnantiomeric Excess (e.e.)Reference
Chiral Diaminodiphosphine-Ruthenium(II) Complex (ATH)1-(thiophen-2-yl)ethanone(S)95% thieme-connect.com
Methyltriisopropoxytitanium with (Ra,S)-Ph-BINMOL ligandthiophene-2-carbaldehyde(R)94% mmu.ac.uk

Asymmetric Chemical Catalysis

Chiral Transition Metal Complex Catalysis (e.g., Chiral Diaminodiphosphine-Ruthenium(II) Complexes)

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols. thieme-connect.de Ruthenium(II) complexes containing chiral ligands are particularly effective for the hydrogenation of ketones. najah.edu For instance, ruthenium complexes with chiral diaminodiphosphine ligands, such as those derived from xylskewphos and daipen, have demonstrated high efficiency in the asymmetric hydrogenation of 2-acetylthiophene (B1664040).

These reactions typically proceed under hydrogen pressure in the presence of a base, such as potassium tert-butoxide, in an alcohol solvent like 2-propanol. The chiral environment created by the metal complex directs the hydrogenation to one face of the ketone, leading to the desired (S)-alcohol with high enantioselectivity. For example, the hydrogenation of 2-acetylthiophene using a RuBr2(xylskewphos)(daipen) catalyst can yield (S)-1-(2-thienyl)ethanol with an impressive 96% enantiomeric excess (ee). kanto.co.jp

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
RuBr2(xylskewphos)(daipen)2-acetylthiopheneThis compound96%
Borane (B79455) Reduction with Chiral Catalysts (e.g., Borane Oxazaborolidine)

The borane reduction of prochiral ketones, catalyzed by chiral oxazaborolidines (CBS catalysts), is a well-established and highly enantioselective method for producing chiral secondary alcohols. mdpi.comtcichemicals.com This method, pioneered by Corey and co-workers, involves the in-situ or pre-formed generation of a chiral oxazaborolidine from a chiral amino alcohol and borane. tcichemicals.comorganic-chemistry.org

This catalyst coordinates to the borane reducing agent and the ketone substrate, organizing them in a transition state that favors the delivery of a hydride to one specific face of the carbonyl group. The reduction of 2-acetylthiophene using diisopinocampheylchloroborane (Ipc2BCl), a type of chiral borane reagent, has been shown to produce this compound in 85% yield with a 91% ee. google.com

Catalyst/ReagentSubstrateProductYieldEnantiomeric Excess (ee)
Diisopinocampheylchloroborane (Ipc2BCl)2-acetylthiopheneThis compound85%91%
Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) offers a practical and operationally simple alternative to methods requiring high-pressure hydrogen gas. researchgate.net In ATH, an easily handled hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, is used in place of molecular hydrogen. researchgate.netsigmaaldrich.com Chiral ruthenium complexes, particularly those with η6-arene ligands and chiral diamine ligands like TsDPEN, are highly effective catalysts for this transformation. sigmaaldrich.comnih.gov

The reaction involves the transfer of hydrogen from the donor to the ketone, mediated by the chiral ruthenium complex. This process has been successfully applied to the synthesis of this compound. For example, the ATH of 2-tosyloxy-1-(2-thiophenyl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst and a formic acid/triethylamine mixture as the hydrogen source afforded the corresponding (S)-alcohol in 95% yield and 95% ee. researchgate.net In another study, ATH of 2-acetylthiophene using a ferrocenyl-based ligand system with a ruthenium precursor was investigated, though it resulted in trace amounts of the desired product, highlighting the influence of the ligand structure on the reaction outcome. mdpi.com

Catalyst SystemSubstrateHydrogen DonorProductYieldEnantiomeric Excess (ee)
Cp*RhCl[(S,S)-TsDPEN]2-tosyloxy-1-(2-thiophenyl)ethanoneHCOOH/Et3N(S)-2-tosyloxy-1-(2-thiophenyl)ethanol95%95%
L1/RuCl2(PPh3)32-acetylthiopheneiPrOH(R)-1-(thiophen-2-yl)ethan-1-olTraceN/A

Mechanistic Studies of Enantioselective Pathways

The enantioselectivity in these advanced synthetic methods arises from the specific interactions within the catalyst-substrate complex in the transition state. In transition metal-catalyzed hydrogenation and transfer hydrogenation, the chiral ligands create a defined three-dimensional space around the metal center. nih.gov The ketone substrate coordinates to the metal in a way that minimizes steric hindrance, leading to a preferred orientation for hydride delivery. For ruthenium-diamine catalysts, the mechanism is believed to involve a metal-ligand bifunctional pathway where the NH group of the diamine ligand and the ruthenium hydride participate in the hydrogen transfer to the carbonyl group.

In the case of borane reduction with oxazaborolidine catalysts, the mechanism involves the formation of a ternary complex between the oxazaborolidine, borane, and the ketone. The oxazaborolidine acts as a Lewis acid, activating the ketone towards reduction. The stereochemistry is controlled by the specific geometry of this complex, which is dictated by the chirality of the oxazaborolidine. Computational and experimental studies have provided detailed insights into these transition states, allowing for the rational design of more efficient and selective catalysts.

Conventional Chemical Synthesis Routes

Prior to the development of modern asymmetric methods, several conventional chemical routes were employed for the synthesis of 1-(thiophen-2-yl)ethanol. These methods typically produce a racemic mixture of the alcohol, which would then require resolution to obtain the desired (S)-enantiomer.

Grignard Reaction Approaches

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. mcgill.ca The synthesis of 1-(thiophen-2-yl)ethanol can be achieved by reacting a thiophene-based Grignard reagent with an appropriate electrophile. For instance, the reaction of 2-thienylmagnesium bromide (formed from 2-bromothiophene (B119243) and magnesium) with acetaldehyde (B116499) would yield racemic 1-(thiophen-2-yl)ethanol. google.com Alternatively, reacting methylmagnesium iodide with 2-thiophenecarboxaldehyde would also produce the target alcohol. These methods are generally high-yielding but produce a racemic product. A patent describes a process involving the reaction of a Grignard reagent derived from bromothiophene with ethylene (B1197577) oxide, achieving a high yield of 94.5%. google.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer another route to the carbon skeleton of 1-(thiophen-2-yl)ethanol. google.comcmu.ac.th For example, a Heck coupling reaction between 2-bromothiophene and a vinyl alcohol derivative, followed by reduction, can provide the desired alcohol. google.com A patented process describes the Heck reaction of 2-bromothiophene followed by a selective reduction to obtain 2-thiopheneethanol. google.com While powerful for constructing the molecular framework, these methods often require multiple steps and, like the Grignard approach, typically result in a racemic product unless a chiral reducing agent or an asymmetric reduction protocol is employed in a subsequent step.

Condensation Reactions and Alkylation Strategies

The construction of the carbon framework for this compound relies on fundamental carbon-carbon bond-forming reactions. Among these, condensation and alkylation strategies are pivotal. While these methods can be envisioned to directly form the target chiral alcohol, they are more frequently employed to synthesize the prochiral ketone precursor, 1-(thiophen-2-yl)ethanone, which is subsequently converted to the desired (S)-enantiomer via asymmetric reduction. This section explores the application of these strategies in the synthesis of this important chiral intermediate.

Classic condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensations, are cornerstones of organic synthesis for C-C bond formation sigmaaldrich.com. However, for the specific synthesis of 1-(thiophen-2-yl)ethanol, these are not the most direct or commonly reported routes. Reactions involving thiophene-2-carbaldehyde can undergo aldol-type side reactions in the presence of a base and a suitable ketone, but this typically leads to α,β-unsaturated ketones (chalcones) rather than the target secondary alcohol nih.govunito.it. While Domino Knoevenagel-Michael cyclization reactions involving thiophene derivatives have been developed, they are geared towards producing complex heterocyclic systems rather than simple secondary alcohols nih.gov. The utility of condensation reactions in this context is therefore more applicable to the synthesis of elaborate thiophene-containing structures than to the direct production of this compound.

Alkylation and its variants represent the most prevalent and effective strategies for assembling the carbon skeleton of 1-(thiophen-2-yl)ethanol. These approaches can be broadly categorized into the acylation of the thiophene ring to form a ketone precursor and the direct alkylation of a thiophene derivative to form the C-C bond of the ethanol (B145695) substituent.

Friedel-Crafts Acylation: A Key Precursor-Forming Strategy

The most common industrial and laboratory-scale approach to the synthesis of 1-(thiophen-2-yl)ethanone is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves treating thiophene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The high electron density of the thiophene ring makes it highly reactive, with substitution occurring preferentially at the 2-position. A variety of Lewis acids have been successfully employed to catalyze this transformation, each with different activities and substrate tolerances.

Interactive Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Thiophene

Acylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Succinyl chlorideEtAlCl₂CH₂Cl₂099 asianpubs.org
Succinic anhydrideAlCl₃Nitrobenzene0-564 (overall) nih.gov
Acetyl chlorideAlCl₃Not SpecifiedNot SpecifiedHigh
Phenylacetyl chlorideAlCl₃Not SpecifiedNot SpecifiedHigh smolecule.com
Various Acyl ChloridesEtAlCl₂CH₂Cl₂0Moderate to High asianpubs.org

The resulting 1-(thiophen-2-yl)ethanone is the direct precursor for numerous biocatalytic and chemical asymmetric reduction methods that yield this compound with high enantiomeric purity researchgate.net.

Direct Alkylation and Addition Reactions

Direct methods to form the C-C bond and the chiral center in a single step offer increased atom economy and synthetic efficiency. These strategies typically involve the nucleophilic addition of a one-carbon unit to thiophene-2-carbaldehyde or a related derivative.

One of the most established methods in this category is the Grignard reaction. The addition of methylmagnesium bromide to thiophene-2-carbaldehyde directly yields racemic 1-(thiophen-2-yl)ethanol, which would then require a subsequent resolution step. An alternative Grignard approach involves reacting 2-thienylmagnesium bromide with acetaldehyde smolecule.com. This versatility makes the Grignard reaction a fundamental tool, with modern advancements in flow chemistry being applied to the synthesis of related structures via Grignard addition to aldehydes acs.org.

More advanced and stereoselective methods focus on the catalytic asymmetric addition of alkyl groups to the carbonyl moiety. These reactions utilize a chiral catalyst to control the facial selectivity of the nucleophilic attack, leading directly to an enantioenriched product. While reports of asymmetric ethylation of 1-(thiophen-2-yl)ethanone are scarce, the asymmetric addition to thiophene-2-carbaldehyde is well-documented. Chiral ligands and catalysts have been developed that facilitate the enantioselective addition of various nucleophiles, including masked acyl cyanides and allylsilanes, to the aldehyde, establishing the chiral center with high fidelity acs.orgresearchgate.net.

Interactive Table 2: Enantioselective Addition to Thiophene-2-Carbaldehyde Derivatives

Nucleophile/ReagentCatalyst/Ligand SystemYield (%)Enantiomeric Ratio/ExcessReference
Masked Acyl CyanideModified Cinchona Alkaloid (III)9597.5:2.5 e.r. acs.org
AllyltrichlorosilaneChiral Pyridine N-Oxide9497% ee researchgate.net
DiethylzincCu(II)-thiophene-2,5-bis(amino-alcohol)Good to Excellentup to 97% ee nih.govbeilstein-journals.org

These direct, enantioselective alkylation strategies represent the cutting edge of synthetic methodology, offering a more streamlined pathway to chiral thiophene-containing alcohols like this compound compared to the traditional acylation-reduction sequence.

Spectroscopic and Structural Characterization of S 1 Thiophen 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of (S)-1-(thiophen-2-yl)ethanol and its derivatives reveals characteristic signals for the protons in different parts of the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the thiophene (B33073) ring and any substituents present.

For this compound, the proton on the chiral carbon (CH-OH) typically appears as a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) resonate as a doublet. The protons on the thiophene ring exhibit complex splitting patterns due to coupling with each other. In 2-substituted thiophenes, the proton at position 5 (H5) usually appears at the lowest field, followed by H3 and H4. rsc.org The coupling constants between the thiophene protons are characteristic: J(3,4) is typically larger than J(4,5) and J(3,5).

The chemical shifts of the thiophene ring protons in substituted 2-thiophenecarboxylates show good linear correlations with those in corresponding substituted thiophenes. oup.com For instance, in a study of methyl (substituted 2-thiophenecarboxylate)s, the chemical shifts of the ring protons were analyzed in detail. oup.com

Table 1: Representative ¹H NMR Data for this compound and Related Compounds Data presented for illustrative purposes and may vary based on solvent and experimental conditions.

CompoundSolventThiophene H3 (ppm)Thiophene H4 (ppm)Thiophene H5 (ppm)CH-OH (ppm)CH₃ (ppm)OH (ppm)
(S)-1-phenylethanolCDCl₃7.26–7.39 (m, 5H)4.91 (q, J = 6.5 Hz)1.49–1.50 (d, J = 6.5 Hz)2.01 (s)
(S)-1-(2-Methylphenyl)ethanolCDCl₃7.12–7.25 (m, 3H), 7.52(d, J = 7.2 Hz)5.10–5.15 (m)1.47 (d, J = 6.4 Hz)1.82 (s)
2-ThiopheneethanolCDCl₃6.866.9377.1423.814 (t)3.051 (t)2.02

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are particularly informative. In 2-substituted thiophenes, the carbon attached to the substituent (C2) and the carbon at position 5 (C5) generally resonate at lower fields compared to C3 and C4.

For this compound, the carbon of the chiral center (C-OH) and the methyl carbon (CH₃) give distinct signals. The chemical shifts of the thiophene ring carbons are influenced by the substituent at the C2 position. Studies on substituted 2-thiophenecarboxylic acid methyl esters have shown a linear correlation between the chemical shifts of the ring carbons and those of the corresponding carbons in substituted thiophenes. oup.com The signals of protonated carbons can be assigned based on the coupling constants of carbon-proton bonds. oup.com

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds Data presented for illustrative purposes and may vary based on solvent and experimental conditions.

CompoundSolventThiophene C2 (ppm)Thiophene C3 (ppm)Thiophene C4 (ppm)Thiophene C5 (ppm)C-OH (ppm)CH₃ (ppm)
(S)-1-phenylethanolCDCl₃125.4, 127.4, 128.5, 145.970.425.1
(S)-1-(2-Methylphenyl)ethanolCDCl₃124.5, 126.4, 127.2, 130.4, 134.2, 143.966.818.9, 23.9
(S)-1-(2-Methoxyphenyl)ethanolCDCl₃110.4, 120.8, 126.1, 128.3, 133.4, 155.666.622.9

Advanced NMR Techniques for Stereochemical Assignment

Determining the absolute configuration of chiral molecules like this compound is crucial. Advanced NMR techniques, often used in conjunction with chiral derivatizing agents or chiral solvating agents, are employed for this purpose. The use of chiral solvents like (R)- or (S)-2,2,2-trifluoro-1-phenylethanol can lead to the formation of diastereomeric solvation complexes, which exhibit different NMR spectra, allowing for the determination of optical purity and, in some cases, the absolute configuration. thieme-connect.de The simplified molecular-input line-entry system (SMILES) notation CC@@HO is used to represent the S-configuration at the chiral center.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiophene ring and the ethyl group typically appear in the 3100-2850 cm⁻¹ region.

The C=C stretching vibrations of the thiophene ring are observed in the 1600-1400 cm⁻¹ range. For 2-substituted thiophenes, these bands are typically found around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. scialert.net The C-S stretching vibration in the thiophene ring can be observed between 710 and 687 cm⁻¹. scialert.net The C-H in-plane and out-of-plane bending vibrations of the thiophene ring appear in the regions of 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. scialert.net

Table 3: Characteristic FT-IR Vibrational Frequencies for Thiophene Derivatives Frequencies are given in cm⁻¹.

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch (Alcohol)3400 - 3200 (broad)
Aromatic C-H Stretch~3100
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Thiophene Ring)1600 - 1400
C-H In-plane Bend (Thiophene Ring)1300 - 1000
C-H Out-of-plane Bend (Thiophene Ring)1000 - 750
C-S Stretch (Thiophene Ring)710 - 687

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of thiophene derivatives are characterized by strong bands for the C=C and C-S stretching vibrations of the ring. For 2-thiophene carboxylic acid, C-C stretching vibrations are observed at 1530, 1413, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-S stretching vibration in the thiophene ring has been reported around 637 cm⁻¹ in the FT-Raman spectrum of 2-thiophene carboxylic acid. iosrjournals.org

A combination of CARS (Coherent Anti-Stokes Raman Scattering) and synchrotron-based IR microscopy can provide spatially and temporally resolved chemical information during catalytic reactions of thiophene derivatives. bohrium.com Theoretical calculations are often used to aid in the assignment of vibrational frequencies observed in both FT-IR and FT-Raman spectra. acs.orgnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For thiophene and its derivatives, the UV-Vis spectra are characterized by absorption bands arising from π-π* transitions within the aromatic thiophene ring. globalresearchonline.net

The UV-Vis spectrum of thiophene derivatives is influenced by the nature and position of substituents on the ring. nii.ac.jp Generally, 2-substituted thiophenes exhibit stronger conjugation with the ring compared to their 3-substituted counterparts. nii.ac.jp In the case of this compound and its derivatives, the electronic transitions are primarily associated with the thiophene chromophore. For instance, theoretical studies on similar thiophene-containing compounds, like 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one (BPTP), have been conducted to understand their electronic properties. rasayanjournal.co.in

The solvent can also influence the position of the absorption maxima (λmax). globalresearchonline.net A red shift (bathochromic shift) is often observed when transitioning from a nonpolar to a polar solvent, which is indicative of a π-π* transition. globalresearchonline.net For example, the UV spectra of 2-carbaldehyde oxime-5-nitrothiophene in both the gas phase and ethanol (B145695) showed two main absorption peaks, with a noticeable red shift in the polar solvent. globalresearchonline.net This phenomenon is attributed to the stabilization of the excited state more than the ground state by the polar solvent. researchgate.net

The table below summarizes the UV-Vis absorption data for some thiophene derivatives, illustrating the effect of substitution on the electronic spectra.

CompoundSolventλmax (nm)Transition TypeReference
2-carbaldehyde oxime-5-nitrothiopheneGas Phase343.73, 256.15π-π globalresearchonline.net
2-carbaldehyde oxime-5-nitrothiopheneEthanol369.41, 260.73π-π globalresearchonline.net
Pyrazoline with phenyl terminal group (PPYR)Ethanol~348, ~366, ~250π-π optica.org
Pyrazoline with thiophene terminal group (TPYR)Ethanol~348, ~366, ~250π-π optica.org
1,4-bis[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-benzeneNot specified279, 256Not specified beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of a molecule. nih.govmdpi.com

The fragmentation pattern of this compound and its derivatives in mass spectrometry is characteristic of the thiophene ring and the side chain. The molecular ion peak ([M]+) is typically observed, and its mass confirms the molecular weight of the compound. For ethanol, the molecular ion peak is at an m/z of 46. docbrown.info The fragmentation of thiophene-containing compounds often involves the loss of the thiophene radical or fragments from the side chain. For example, in the mass spectrum of 1-(thiophen-2-ylmethylene)-thiosemicarbazone, fragmentation can lead to the loss of an HCS group. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For ethanol, the base peak is at m/z 31, resulting from the cleavage of the C-C bond. docbrown.info

HRMS is frequently employed to confirm the elemental composition of newly synthesized thiophene derivatives. nih.govmdpi.comrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The following table presents a summary of mass spectrometry data for some thiophene derivatives.

CompoundIonization MethodKey Fragment (m/z)InterpretationReference
1-(thiophen-2-ylmethylene)-thiosemicarbazoneNot specified180Loss of HCS group from molecular ion
Thiazole (B1198619) derivative with thiopheneNot specified264Loss of thiophene radical from molecular ion (m/z 347)
2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine (L1)ESI271.0Molecular ion peak [M]+ mdpi.com
1-(1-Methyl-5-(5-(thiophen-2-yl)thiophen-2-yl)-1H-pyrrol-2-yl)-2-(4-nitrophenyl)diazeneEI394[M]+ rsc.org
Ethyl 4-(thiophen-2-yl)-1-(5-(thiophen-2-yl)-1,2,3-triazol-1-yl)benzoateCIMS306(M + H) beilstein-journals.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. This technique has been successfully applied to various thiophene derivatives to elucidate their solid-state structures. nih.govclockss.orgscispace.comresearchgate.netmdpi.comtubitak.gov.trsemanticscholar.orgunesp.br

For chiral molecules like this compound, determining the absolute configuration is critical. The "(S)" designation refers to the counterclockwise arrangement of substituents around the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules. X-ray analysis of a suitable single crystal can unambiguously confirm this stereochemistry.

The crystal structure of a thiophene derivative reveals important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govtubitak.gov.tr For instance, the crystal structure of 1-(thiophen-2-yl)ethanone thiosemicarbazone shows that the molecules form inversion-related dimers through N—H⋯S hydrogen bonds. nih.gov In the structure of 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]-malononitrile, the benzimidazole (B57391) ring is essentially planar. mdpi.comtubitak.gov.tr

The table below provides crystallographic data for several thiophene derivatives.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-(Thiophen-2-yl)ethanone thiosemicarbazoneTriclinicP-1Two molecules in the asymmetric unit, forming inversion-related dimers via N—H⋯S hydrogen bonds. nih.gov
2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]-malononitrileMonoclinicP21/cThe benzimidazole ring is essentially planar. mdpi.comtubitak.gov.tr
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideOrthorhombicPca21The asymmetric unit contains two independent molecules. semanticscholar.org
(2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-oneNot specifiedNot specifiedThe molecule is not planar, with a dihedral angle of 11.4(2)° between the benzene (B151609) and thiophene rings. unesp.br
N-(4-methylphenyl)-N'-(thiophene-2-carbonyl)-thiourea derivativeMonoclinicP21Not specified scispace.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure, geometry, and spectroscopic properties of organic molecules, including thiophene derivatives. cmu.ac.th Calculations are often performed using specific functionals, such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional), and various basis sets like 6-311+G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. cmu.ac.th

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For thiophene-containing compounds, DFT calculations accurately predict bond lengths and angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. sci-hub.seprimescholars.com

Table 1: Selected Theoretical Bond Lengths and Angles for Thiophene Derivatives
ParameterTypical Calculated Value (DFT)Reference Compound(s)
C-S (Thiophene)1.717 - 1.751 ÅThiophene-2-yl derivatives sci-hub.seprimescholars.com
C=C (Thiophene)1.369 - 1.377 Å(E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide primescholars.com
C-C (Thiophene)1.418 - 1.423 ÅThiophene derivatives primescholars.com
C-O (Alcohol)~1.43 ÅGeneral alcohols
S-C-C (Angle)~111-112°Thiophene derivatives primescholars.com
C-C-C (Angle)~113°(E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide primescholars.com

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. openaccesspub.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. primescholars.com These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. nih.gov

Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending, torsion). sci-hub.senih.gov For a molecule like this compound, key vibrational modes include the C-H, C=C, and C-S stretching of the thiophene ring, and the O-H, C-O, and C-H stretching of the ethanol side chain. semanticscholar.org

Table 2: Theoretical vs. Experimental Vibrational Frequencies for Key Modes in Thiophene Derivatives (cm⁻¹)
Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (FT-IR/Raman)Assignment (Based on PED)
O-H Stretch~3500~3500Stretching of the alcohol hydroxyl group nih.gov
Aromatic C-H Stretch~31003102 - 3221Stretching of C-H bonds on the thiophene ring semanticscholar.org
Aliphatic C-H Stretch~2950~2942Stretching of C-H bonds in the ethyl group nih.gov
C=C Stretch (Thiophene)~15001431 - 1504Aromatic ring stretching semanticscholar.org
C-O Stretch~1050~1050Stretching of the alcohol C-O bond

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of DFT. researchgate.net Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govresearchgate.net The chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (IMS) to a standard, typically Tetramethylsilane (TMS). researchgate.net

These theoretical predictions for ¹H and ¹³C NMR spectra can aid in the structural elucidation of newly synthesized compounds and help assign experimental signals. researchgate.netresearchgate.net For this compound, calculations would predict the chemical shifts for the protons and carbons of both the thiophene ring and the ethanol side chain. The accuracy of these predictions is generally high, with calculated values showing good agreement with experimental data. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene-Ethanol Structures
AtomCalculated Chemical Shift (GIAO)Typical Experimental Chemical ShiftReference Compound(s)
¹H (Thiophene Ring)7.27 - 8.057.43 - 8.11Pyrimidine-thiophene derivatives nih.gov
¹H (CH-OH)~5.04.96 - 4.99(R/S)-1-(1H-benzo[d]imidazol-2-yl)ethanol nih.gov
¹H (CH₃)~1.51.52(R/S)-1-(1H-benzo[d]imidazol-2-yl)ethanol nih.gov
¹³C (Thiophene Ring)110 - 145110.5 - 145.0Nitro-substituted benzimidazole-ethanol derivatives nih.gov
¹³C (Chiral Carbon, CH-OH)~7069.7 - 70.0Benzimidazole-ethanol derivatives nih.gov
¹³C (CH₃)~2423.2 - 25.0Methyl-substituted benzimidazole-ethanol derivatives nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). nih.govnajah.edu These calculations provide information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π* or n → π). researchgate.net The calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the aromatic thiophene ring. najah.edu

Table 4: Calculated UV-Vis Absorption Data for Thiophene Derivatives
Compound TypeCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
Thiazolyl-thiophene methanone (B1245722)~279>0.1HOMO-2→LUMO nih.gov
Thiazolyl-thiophene methanone~366>0.1HOMO→LUMO nih.gov
Schiff bases with thiophene250 - 310Not specifiedn–π* and/or π–π* najah.edu

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity and electronic properties of a molecule. cmu.ac.thtandfonline.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. uomphysics.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. iucr.org

For thiophene derivatives, the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO may be located on the ring or adjacent substituents. tandfonline.com DFT calculations provide precise energy values for these orbitals and the resulting energy gap.

Table 5: Frontier Molecular Orbital Energies for Thiophene Derivatives
Compound TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
1,5-di(thiophen-2-yl)pentane-1,5-dione derivative--7.23 tandfonline.com
Thiazolo[3,4-a]benzimidazole-2-thione derivative-7.23-1.875.36 iucr.org
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate--3.919 uomphysics.net
Thiazolyl-thiophene methanone derivative--4.463 nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. tandfonline.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making them nucleophilic centers. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating an electrophilic site. researchgate.net

A Computational and Theoretical Deep Dive into this compound

This article explores the chemical compound this compound through the lens of computational and theoretical chemistry. The focus is strictly on the application of advanced modeling and simulation techniques to understand its molecular properties, reactivity, and interactions at an atomic level.

Computational and Theoretical Chemistry Investigations

Computational Structure-Activity Relationship (SAR) Derivation

Classification Structure-Activity Relationship (CSAR) Studies

Classification Structure-Activity Relationship (CSAR) is a computational methodology employed to develop models that categorize molecules based on their structural features and corresponding biological activities. In the context of this compound and related thiophene derivatives, CSAR studies have been instrumental in predicting toxicological endpoints, particularly genotoxicity.

One significant study focused on predicting the genotoxicity of a large set of 140 thiophene derivatives using various classification models. acs.orgresearchgate.netnih.govnih.gov The genotoxicity was experimentally determined using the SOS Chromotest, which measures the induction of a primary response to DNA damage in Escherichia coli. acs.org Compounds were classified as genotoxic if their maximal SOS induction factor (Imax) was greater than or equal to 1.5, and non-genotoxic if the Imax was less than 1.5. acs.org

From this dataset, several binary classification models were developed, including Linear Discriminant Analysis (LDA), k-Nearest Neighbor (k-NN), and Probabilistic Neural Network (PNN). acs.org A later study utilized a Grid Search Support Vector Machine (GS-SVM) approach on the same dataset to build a more refined CSAR model. researchgate.netnih.gov These models use molecular descriptors that encode the topological, geometric, electronic, and polar surface area properties of the compounds to predict their classification as genotoxic or non-genotoxic. acs.orgnih.gov

These findings are significant as they highlight the ability of computational models to predict the toxicological properties of thiophene derivatives based on their molecular structure. The consistent classification of 2-(2-Thienyl)ethanol as non-genotoxic across different models provides a degree of confidence in its safety profile concerning this specific endpoint. It is important to note that the study did not specify the chirality of the tested compound, and therefore the result applies to the racemic mixture or an unspecified form of 1-(thiophen-2-yl)ethanol (B1329791).

The research underscores the utility of CSAR in the early stages of drug discovery and chemical safety assessment, allowing for the prioritization of compounds with a lower likelihood of toxicity. researchgate.net

Data from CSAR Genotoxicity Prediction of Thiophene Derivatives

No.Chemical NameCASGenetic PropertyLDA PredictionGS-SVM Prediction
127a2-(2-Thienyl)ethanol5402-55-1---
Data sourced from Du et al., 2008. researchgate.net 'a' denotes the training set. '-' denotes a non-genotoxic prediction.

Advanced Applications and Functionalizations in Chemical Research

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The enantiomerically pure nature of (S)-1-(thiophen-2-yl)ethanol makes it an invaluable chiral building block in asymmetric synthesis. Chiral sulfur-containing heterocyclic secondary alcohols are crucial intermediates in the preparation of biologically active compounds. nih.govresearchgate.net The synthesis of this compound itself can be achieved with high enantiomeric purity through methods like biocatalytic reduction of the corresponding ketone, 1-(thiophen-2-yl)ethanone, using microorganisms such as Enterococcus faecium. nih.govresearchgate.net This biocatalytic approach offers a green and cost-effective alternative to traditional chemical catalysis. researchgate.net

Once obtained, this chiral alcohol serves as a precursor for a variety of complex molecules. For instance, it is a key intermediate in the synthesis of chiral compounds with potential biological activities. nih.govresearchgate.netevitachem.com Its utility extends to the preparation of other chiral molecules through various chemical transformations. The hydroxyl group can be derivatized or replaced, while the thiophene (B33073) ring can undergo further functionalization, allowing for the construction of diverse and complex chiral architectures.

The versatility of this compound as a chiral building block is further demonstrated by its use in the synthesis of chiral ligands and other complex organic structures. thieme-connect.commyuchem.com Its application in the enantioselective Henry reaction to produce (S)-2-nitro-1-(thiophen-2-yl)ethanol highlights its role in forming new carbon-carbon bonds with stereocontrol. hep.com.cn

Table 1: Examples of Complex Molecules Synthesized from this compound
Target Molecule/IntermediateSynthetic ApplicationReference
Biologically Active Chiral CompoundsPrecursor in multi-step synthesis nih.govresearchgate.net
Chiral Thiophene-Oxazoline LigandsStarting material for ligand synthesis thieme-connect.com
(S)-2-Nitro-1-(thiophen-2-yl)ethanolEnantioselective Henry Reaction hep.com.cn

Role in Ligand Design and Coordination Chemistry

The structural features of this compound make it an excellent scaffold for the design of chiral ligands used in transition metal-catalyzed asymmetric reactions. The presence of the thiophene ring and the chiral hydroxyl group allows for the creation of ligands that can effectively coordinate with metal centers and induce high levels of stereoselectivity.

Preparation of Ligands for Transition Metal Catalysis

This compound is a key starting material for the synthesis of novel chiral ligands. thieme-connect.com For example, it can be used to prepare chiral thiophene-oxazoline ligands. These ligands, which incorporate a diphenylphosphino group, have shown high reactivity and enantioselectivity in palladium-catalyzed allylation reactions. thieme-connect.com The straightforward accessibility of these ligands from this compound enhances their practical utility in catalysis. thieme-connect.com The development of such ligands is crucial for expanding the toolbox of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.orguva.nl

The modular nature of ligand synthesis starting from this chiral alcohol allows for systematic diversification, which is essential for optimizing catalyst performance for specific reactions. thieme-connect.com This adaptability makes it a valuable component in the development of new catalytic systems.

Investigation of Organometallic Complexes

The ligands derived from this compound are employed in the formation of various organometallic complexes. These complexes are then investigated for their catalytic activity and structural properties. For instance, palladium complexes of thiophene-based Schiff base ligands have been synthesized and characterized. sciensage.info These complexes have potential applications in various coupling reactions like Suzuki, Heck, and Sonogashira reactions. sciensage.info

The thiophene moiety in these ligands can play a significant role in the electronic properties and stability of the resulting organometallic complexes. researchgate.net The study of these complexes provides insights into the ligand-metal interactions and the mechanism of catalytic reactions, which is fundamental for the rational design of more efficient catalysts.

Development as Precursors for Novel Materials and Polymers

The unique chemical properties of this compound and its derivatives make them valuable precursors for the synthesis of novel materials and polymers. smolecule.com Thiophene-based polymers are a significant class of conducting polymers with applications in electronics and optoelectronics due to their favorable properties like solubility, processability, and environmental stability. d-nb.inforsc.orgresearchgate.net

The incorporation of chiral units, such as those derived from this compound, into polythiophene backbones can lead to the formation of chiral polymers with unique properties and potential applications in areas like chiral sensing and separation. nih.govresearchgate.netmdpi.com The synthesis of monomeric precursors from this chiral alcohol is a key step in the development of these advanced materials. nih.govresearchgate.net

Research in this area focuses on creating polymers with well-defined structures and properties. For example, the synthesis of thieno[2,3-b]thiophene-based polymers has been explored to create air-stable, semiconducting materials with high charge carrier mobilities. researchgate.net The ability to functionalize the thiophene ring and the chiral side chain allows for fine-tuning of the electronic and physical properties of the resulting polymers. d-nb.info

Table 2: Thiophene-Based Polymers and their Potential Applications
Polymer TypePrecursorPotential ApplicationReference
Chiral PolythiophenesChiral thiophene monomersChiral sensors, chiral chromatography nih.govresearchgate.netmdpi.com
Conducting PolymersThiophene derivativesOrganic electronics, optoelectronics d-nb.inforsc.orgresearchgate.net
Thieno[2,3-b]thiophene-based PolymersThieno[2,3-b]thiophene monomersAir-stable semiconductors researchgate.net

Exploration of this compound Derivatives

The derivatization of this compound opens up avenues for the synthesis and characterization of a wide array of novel thiophene-based heterocycles. These derivatives often exhibit interesting biological activities and serve as building blocks for more complex molecular architectures.

Synthesis and Characterization of Thiophene-Based Heterocycles

The chemical reactivity of both the hydroxyl group and the thiophene ring in this compound allows for the construction of various heterocyclic systems. For example, thiophene derivatives can be used to synthesize pyrazolyl-thiazole compounds, which have shown significant antimicrobial activities. rsc.org The synthesis of these hybrid molecules often involves multi-step reaction sequences starting from simple thiophene precursors. rsc.org

Furthermore, thiophene-2-carbohydrazide, which can be conceptually linked to thiophene derivatives, serves as a versatile starting material for the synthesis of thiophene-containing oxadiazoles, triazoles, and thiazolidinones. researchgate.net The characterization of these newly synthesized heterocycles is typically performed using spectroscopic methods such as NMR and mass spectrometry. rsc.orgdergipark.org.trresearchgate.net The exploration of these synthetic pathways continues to expand the library of available thiophene-based compounds with potential applications in medicinal chemistry and materials science. dergipark.org.trsci-hub.se

Diversification and Functionalization Strategies

The structural backbone of this compound provides a platform for extensive diversification. Researchers employ various strategies to modify and functionalize this scaffold, leading to a wide array of novel compounds. Multicomponent reactions are a particularly efficient strategy for achieving diversity-oriented synthesis. chim.it These one-pot sequences, which can involve alkynylation-cyclocondensation or alkynylation-cycloisomerization, allow for the introduction of numerous substituents starting from simple aryl halides and alkynes, thereby enabling the fine-tuning of the electronic properties of the resulting molecules. chim.it

Another approach involves the transformation of related thiophene synthons. For instance, ketone derivatives like 1-(benzo[b]thiophen-2-yl)ethanone can be condensed with various aldehydes in Claisen-Schmidt reactions to produce chalcones. arkat-usa.org These intermediates can then undergo further cyclization to create complex, fused polycyclic systems containing nitrogen heterocycles. arkat-usa.org The synthesis of substituted thiazoles from tertiary alcohols that feature a thiophen-2-yl group is another example of chemo- and stereoselective functionalization. nih.gov Such strategies highlight the versatility of the thiophene core in constructing complex molecular architectures. researchgate.netresearchgate.net

Design of Azo Compounds Incorporating Thiophene Nuclei

The thiophene ring is a key component in the design of advanced azo dyes, which are organic compounds characterized by an azo functional group (-N=N-). espublisher.com These dyes have broad applications due to their unique coloration and electronic properties. sapub.org The general synthesis of thiophene-based azo dyes involves a diazo-coupling reaction. nih.gov In this process, a heterocyclic amine, such as 2-aminothiophene, is converted into a diazonium salt, which then reacts with a coupling component to form the final azo dye. sapub.orgnih.gov

The incorporation of a thiophene nucleus can significantly enhance the properties of azo dyes, leading to high brightness and good tinctorial strength. sapub.org For example, azo dyes have been prepared by coupling diazonium salts with bithienylpyrrole precursors. rsc.orgrsc.org The synthesis often begins with the diazotization of an aromatic or heteroaromatic amine (e.g., 5-aminobenzothiazole, 4-nitroaniline) using sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). rsc.org This diazonium salt solution is then added to a solution containing the thiophene-based coupling partner, yielding the target azo compound. rsc.orgrsc.org The resulting dyes, which incorporate the thiophene scaffold, are investigated for applications in materials science, including as components in liquid-crystalline materials. rsc.org

Investigation of Catalytic Properties and Roles in Reaction Mechanisms

Derivatives of this compound are instrumental in the development of novel catalysts and in the study of complex reaction mechanisms.

Palladium complexes are among the most versatile catalysts in modern organic synthesis. Ligands derived from thiophene-containing molecules are used to create stable and efficient palladium catalysts. sciensage.info Schiff base ligands, formed by the condensation of a thiophene aldehyde (like thiophene-2-carbaldehyde) with an amine, are particularly common. sciensage.infoacs.org

For instance, the reaction of thiophene-2-carbaldehyde (B41791) with p-toluidine (B81030) in ethanol (B145695) produces the Schiff base 1-(thiophen-2-yl)-N-(p-tolyl)methanimine. sciensage.info This ligand reacts with sodium tetrachloropalladate (Na₂PdCl₄) to form a stable bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ complex. sciensage.info Such organopalladium complexes are developed for use as homogeneous catalysts in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. sciensage.info The stability of these complexes, even in the presence of air and water, makes them reusable over several catalytic cycles. sciensage.info The geometry of these Pd(II) complexes is often square-planar, a configuration confirmed through various spectroscopic and analytical methods. jetir.org

Table 1: Examples of Thiophene-Derived Ligands and their Palladium(II) Complexes

Ligand PrecursorAmine ComponentResulting LigandPalladium Complex
Thiophene-2-carbaldehydep-Toluidine1-(thiophen-2-yl)-N-(p-tolyl)methaniminebis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂
Thiophene-2-carbaldehydeN,N-dimethylethylenediamine(E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine[LTHPdBr₂]
Pyridine-2-carbaldehyde2-MethylanilineN-(2-methyl phenyl)-1-pyridine-2-yl-methaniminePd(II) complex with 1:1 metal-ligand ratio

The thiophene moiety plays a crucial role in directing the chemo- and regioselectivity of various organic transformations. The electronic nature of the thiophene ring influences the reactivity of adjacent functional groups, allowing for precise chemical modifications.

An example of such selectivity is seen in the transformations of 1,2,4-triketone analogs containing a 2-thienyl substituent. mdpi.com These compounds can be selectively converted into different heterocyclic systems, such as pyridazinones, by reacting them with hydrazine. mdpi.com Similarly, the synthesis of substituted thiazoles from tertiary alcohols bearing both a thiophene ring and alkyne groups demonstrates high levels of chemo- and stereoselectivity. nih.gov These reactions proceed under mild conditions, often catalyzed by alkaline earth metals, to yield thermodynamically stable, fully conjugated thiazole (B1198619) products. nih.gov The ability to modulate the reaction conditions to favor one product over another is a key theme in the application of these synthons. For example, in the reaction of gem-difluoroenoxysilane with benzo[b]thiophene-2,3-dione, switching the solvent from methanol (B129727) to water selectively changes the reaction outcome. rsc.org

Development of Palladium Complexes as Catalysts

Biochemical and Enzymatic Transformation Research

The synthesis of enantiomerically pure this compound is often achieved through biocatalysis, which offers an environmentally friendly and highly selective alternative to traditional chemical methods.

This compound is produced via the asymmetric bioreduction of its corresponding prochiral ketone, 1-(thiophen-2-yl)ethanone. nih.gov This transformation is catalyzed by whole-cell biocatalysts, particularly lactic acid bacteria, which possess carbonyl reductase enzymes that exhibit high enantioselectivity. nih.govresearchgate.net

One of the most effective biocatalysts identified for this purpose is Enterococcus faecium BY48, a bacterium isolated from a fermented beverage. nih.gov In this biotransformation, 1-(thiophen-2-yl)ethanone acts as the substrate for the bacterial enzymes. Researchers have systematically optimized various reaction parameters to maximize the conversion, yield, and enantiomeric excess (e.e.) of the (S)-alcohol product. The optimization studies reveal that factors such as pH, temperature, and incubation period significantly impact the efficiency of the bioreduction. researchgate.netresearchgate.net For example, using whole cells of E. faecium BY48, the target (S)-alcohol was obtained in gram-scale quantities with high yield and excellent enantiopurity (>99% e.e.). nih.gov This biocatalytic process represents a clean and cost-effective manufacturing route for this important chiral intermediate. nih.govresearchgate.net

Table 2: Optimization of Bioreduction of 1-(thiophen-2-yl)ethanone using Enterococcus faecium BY48

ParameterTested RangeOptimal Value
pH4.5 - 6.56.0
Temperature25 - 35 °C30 °C
Incubation Period24 - 72 h48 h
Agitation Speed100 - 200 rpm150 rpm
Data derived from studies optimizing the enantioselective reduction process. researchgate.net

In vitro Metabolic Pathway Investigations (e.g., CYP450-mediated transformations of related analogs)

The in vitro metabolic fate of thiophene-containing compounds, structurally analogous to this compound, has been a subject of significant research, primarily focusing on the transformations mediated by the cytochrome P450 (CYP450) superfamily of enzymes. washington.edu These enzymes are critical in the biotransformation of a vast number of xenobiotics. tandfonline.com For compounds containing a thiophene moiety, metabolic pathways are complex and can lead to the formation of reactive intermediates. acs.orgresearchgate.net The primary oxidative metabolic reactions catalyzed by CYP450 enzymes on the thiophene ring are S-oxidation and epoxidation. acs.orgresearchgate.net

Investigations into various thiophene-containing drugs have revealed that these two pathways are often in competition. acs.org The specific metabolic route taken and the resulting metabolites are highly dependent on the substitution pattern of the thiophene ring and the specific CYP450 isoform involved. nih.gov

S-Oxidation Pathway:

The oxidation of the sulfur atom in the thiophene ring leads to the formation of a thiophene S-oxide. researchgate.netnih.gov This intermediate is often transient and highly reactive. researchgate.net For instance, the CYP450-catalyzed oxidation of several thiophene-containing drugs, including tienilic acid isomer, methapyrilene, ticlopidine, and clopidogrel, results in the formation of transient sulfoxide (B87167) metabolites. researchgate.net These reactive species can subsequently undergo various reactions, such as dimerization through a Diels-Alder reaction or forming adducts with nucleophiles like glutathione (B108866) (GSH). tandfonline.comnih.gov The investigational anticancer drug OSI-930, which contains a thiophene moiety, is oxidized by CYP3A4 and, to a lesser extent, CYP2D6 to an apparent sulfoxide. This intermediate can then react with various thiol nucleophiles. nih.gov

Epoxidation Pathway:

Alternatively, the thiophene ring can undergo epoxidation across one of the double bonds, forming an arene oxide. nih.gov This pathway is implicated in the formation of hydroxylated metabolites. For example, the uricosuric diuretic agent tienilic acid is metabolized by CYP2C9 primarily at the C-5 position of its thiophene ring to form 5-hydroxy-tienilic acid. nih.gov It is proposed that this metabolite arises from the formation of an arene oxide intermediate followed by an NIH-shift rearrangement. nih.gov Studies with 2-phenylthiophene (B1362552) oxidized by rat liver microsomes and recombinant human CYP1A1 provided the first direct evidence that CYP450 can simultaneously catalyze both S-oxidation and epoxidation of a thiophene compound, leading to the formation of both thiophene-S-oxide and a thiophene epoxide. nih.gov

The balance between S-oxidation and epoxidation is a critical determinant of the metabolic profile of thiophene-containing compounds. Density Functional Theory calculations have suggested that for an unsubstituted thiophene ring, the epoxidation process may be thermodynamically and kinetically more favorable than S-oxidation. acs.org However, the orientation of the substrate within the active site of the specific CYP450 isoform plays a crucial role in determining which metabolic pathway predominates. nih.gov For example, while tienilic acid is primarily metabolized via epoxidation by CYP2C9, its regioisomer, tienilic acid isomer, is oxidized by the same enzyme to a thiophene-S-oxide. nih.gov

The following table summarizes the key CYP450-mediated metabolic transformations observed for several well-studied thiophene-containing analogs.

Compound Primary CYP450 Isoform(s) Major Metabolic Pathway(s) Key Metabolite(s)/Intermediate(s) Reference(s)
Tienilic AcidCYP2C9Epoxidation5-hydroxy-tienilic acid (via arene oxide) nih.gov
Tienilic Acid IsomerCYP2C9S-oxidationThiophene-S-oxide nih.gov
TiclopidineNot specified in detailS-oxidationThiophene S-oxide researchgate.net
ClopidogrelNot specified in detailS-oxidationThiophene S-oxide researchgate.net
OSI-930CYP3A4, CYP2D6S-oxidationThiophene S-oxide nih.gov
2-PhenylthiopheneCYP1A1S-oxidation and Epoxidation2-Phenylthiophene-S-oxide, 2-Phenylthiophene epoxide nih.gov

Structure Activity Relationship Sar and Mechanistic Insights

Methodologies for Empirical Structure-Activity Relationship Studies in Thiophene (B33073) Chemistry

Empirical SAR studies in thiophene chemistry employ a variety of methodologies to elucidate the relationship between a molecule's chemical structure and its biological activity. These approaches are fundamental in medicinal chemistry for the rational design of novel therapeutic agents. nih.gov

A primary methodology involves the systematic structural modification of a lead thiophene compound. This includes altering substituents at various positions on the thiophene ring, modifying existing functional groups, or introducing new ones. For instance, studies have explored the impact of substituting different aryl groups or functional moieties on the thiophene core to enhance antimicrobial or anticancer activities. nih.govmdpi.comwho.int The synthesis of a series of analogs allows researchers to observe how these changes affect biological endpoints, such as enzyme inhibition or cellular activity. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. This computational method aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In thiophene chemistry, QSAR studies have been used to predict the genotoxicity of thiophene derivatives by correlating molecular descriptors with experimental data. researchgate.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.netmdpi.com

Molecular docking simulations provide insights into the binding interactions between thiophene derivatives and their biological targets at the molecular level. researchgate.net This technique predicts the preferred orientation and binding affinity of a ligand to a receptor, helping to explain observed SAR data. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions between a thiophene compound and the active site of an enzyme, guiding further structural modifications. mdpi.comresearchgate.net

These methodologies, often used in combination, provide a comprehensive framework for understanding the SAR of thiophene-based compounds, facilitating the discovery and development of new drugs. nih.gov

Correlating Stereochemical Features with Molecular Reactivity Profiles

The stereochemistry of a molecule, particularly the presence of a chiral center as in (S)-1-(thiophen-2-yl)ethanol, profoundly influences its reactivity. numberanalytics.comoxfordsciencetrove.com The specific three-dimensional arrangement of atoms dictates how a molecule interacts with other reagents and catalysts, especially in stereoselective reactions. numberanalytics.com

The reactivity of this compound is directly linked to the accessibility of its functional groups—the hydroxyl group and the thiophene ring—which is governed by their spatial orientation. In reactions involving the chiral alcohol, the approach of a reagent can be sterically hindered by the thiophene ring or the methyl group, leading to different reaction rates and product distributions compared to its (R)-enantiomer or the racemic mixture.

A key aspect of correlating stereochemistry with reactivity is observed in asymmetric synthesis and catalysis . Chiral molecules like this compound can act as chiral building blocks or be synthesized through stereoselective reductions of the corresponding ketone, 1-(thiophen-2-yl)ethanone. nih.gov The stereochemical outcome of such reductions is highly dependent on the chiral catalyst or biocatalyst used, which recognizes and preferentially acts on one prochiral face of the ketone. encyclopedia.pubresearchgate.net For instance, certain enzymes exhibit high enantioselectivity, producing this compound in high enantiomeric excess. nih.gov

Furthermore, the stereocenter influences the reactivity of adjacent functional groups. The electron-donating or -withdrawing nature of the thiophene ring, combined with the steric environment created by the chiral center, can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. This can lead to differences in the rates of esterification, etherification, or oxidation reactions between the enantiomers.

In cycloaddition reactions , where the thiophene moiety might participate, the stereochemistry of the side chain can direct the approach of the dienophile, leading to diastereoselective product formation. orientjchem.org The spatial arrangement of the hydroxyl group can influence the transition state geometry through intramolecular interactions, such as hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.

The table below illustrates how different stereochemical features can influence the reactivity of chiral thiophene derivatives.

Stereochemical FeatureInfluence on ReactivityExample Reaction Type
Absolute Configuration (S vs. R) Dictates the stereochemical outcome in reactions with chiral reagents or catalysts. Leads to different reaction rates.Asymmetric epoxidation, Kinetic resolution encyclopedia.pubrsc.org
Steric Hindrance Affects the accessibility of the reaction center, influencing regioselectivity and stereoselectivity.Nucleophilic substitution numberanalytics.com
Intramolecular Interactions Can stabilize transition states through non-covalent interactions (e.g., hydrogen bonding), directing the stereochemical course of a reaction.Diastereoselective cycloadditions
Diastereomeric Interactions In reactions with other chiral molecules, the formation of diastereomeric transition states with different energies leads to kinetic resolution or diastereoselective synthesis.Reactions with chiral auxiliaries numberanalytics.com

Understanding these correlations is fundamental for the rational design of stereoselective syntheses and for predicting the chemical behavior of chiral molecules like this compound.

Influence of Chiral Purity on Molecular Interactions and Transformations

The chiral purity, or enantiomeric excess (e.e.), of a sample of this compound has a significant impact on its molecular interactions and chemical transformations, particularly in chiral environments. unibo.itacs.org

In biological systems, which are inherently chiral, the two enantiomers of a compound often exhibit different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are composed of chiral building blocks (L-amino acids and D-sugars) and thus have three-dimensional structures that preferentially interact with one enantiomer over the other. mdpi.com A high chiral purity of this compound ensures that the observed biological activity is attributable to that specific enantiomer, avoiding confounding effects from the (R)-enantiomer, which might be inactive, have a different activity, or even be detrimental.

In the context of chemical transformations, chiral purity is paramount, especially when the compound is used as a chiral auxiliary, a chiral building block in a synthesis, or in a kinetic resolution process. encyclopedia.pubrsc.org

As a Chiral Building Block: When this compound of high enantiomeric purity is used as a starting material in a multi-step synthesis, its stereochemical integrity is transferred to the final product. Any presence of the (R)-enantiomer in the starting material will lead to the formation of the corresponding enantiomeric impurity in the final product, reducing its optical purity and potentially complicating purification processes.

In Kinetic Resolution: Kinetic resolution is a process used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer. encyclopedia.pubrsc.org The efficiency of this process is directly related to the enantiomeric purity of the resolving agent. If this compound were used as a chiral resolving agent, its enantiomeric purity would dictate the maximum achievable enantiomeric excess of the resolved product.

The influence of chiral purity is also evident in the physical properties of the substance. While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density), mixtures of enantiomers can have different properties. For example, the melting point of a racemic mixture can be different from that of the pure enantiomers.

The table below summarizes the impact of chiral purity on different aspects of molecular interactions and transformations.

AspectInfluence of High Chiral PurityConsequence of Low Chiral Purity
Biological Activity Elicits a specific, well-defined biological response.Can lead to a mixed or unpredictable biological response due to the presence of the other enantiomer. mdpi.com
Asymmetric Synthesis Ensures the formation of a single enantiomer of the desired product.Results in the formation of a mixture of enantiomers, reducing the stereochemical yield of the reaction.
Chiral Chromatography Allows for accurate analysis and separation on a chiral stationary phase. researchgate.netmdpi.comCan lead to overlapping peaks and inaccurate quantification of enantiomers.
Crystallization Can form well-defined homochiral crystals.May form a racemic compound or conglomerate, affecting crystal structure and properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.